N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide
Description
N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide is a pyrazolidine derivative featuring a 2-ethoxyphenyl substituent at position 5 and an (E)-configured benzylideneamino group attached to the carboxamide nitrogen. This compound’s structure integrates an azomethine (Schiff base) spacer, which has been implicated in enhancing bioactivity in related scaffolds. The 2-ethoxyphenyl group introduces steric and electronic effects, while the benzylideneamino moiety may influence molecular interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-11,13,16-17,21-22H,2,12H2,1H3,(H,23,24)/b20-13+ |
InChI Key |
QKOYHBAJMFTFIB-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2CC(NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(NN2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide typically involves the condensation of benzylideneamine with 5-(2-ethoxyphenyl)pyrazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction may proceed through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the pyrazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities to Pyrazolo[3,4-d]pyrimidine Derivatives
Evidence from antitumor studies on pyrazolo[3,4-d]pyrimidine analogs (e.g., compounds 8b , 4 , and 10a–e ) reveals key structure-activity relationships (SAR) relevant to the target compound:
Table 1: Antitumor Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Substituent at N5 | IC50 (μM, MCF-7) |
|---|---|---|
| 8b | 4-Hydroxyphenyl | 25 |
| 4 | Hydroxy | 49 |
| 9 | 5-Amino | 84 (inactive) |
| 7 | Anilino | 14 |
| 10a–e | 4-Substituted benzylideneamino | 5–22* |
Aromatic Substitution at N5: The 2-ethoxyphenyl group in the target compound aligns with the trend that aromatic substitutions (e.g., 4-hydroxyphenyl in 8b) enhance activity compared to non-aromatic groups (e.g., hydroxy in 4).
Azomethine Spacer Superiority: Benzylideneamino-substituted derivatives (10a–e) outperformed phenyl-substituted analogs (8a–e), suggesting the azomethine group in the target compound may confer similar advantages.
Substituent Effects: Electron-withdrawing groups (e.g., NO2, F, Cl) on the benzylideneamino moiety improved potency, while electron-donating groups (e.g., OCH3, H) reduced activity. The target compound’s 2-ethoxyphenyl group (electron-donating ethoxy) may represent a suboptimal substitution compared to nitro or halogenated analogs.
Divergence in Core Scaffold and Substituent Positioning
The target compound’s pyrazolidine core differs from the pyrazolo[3,4-d]pyrimidine scaffold in 8b and 10a–e, which may alter binding kinetics or metabolic stability. Additionally, the 2-ethoxyphenyl group in the target compound is ortho-substituted, whereas highlights para-substituted aromatic groups (e.g., 4-hydroxyphenyl in 8b) as optimal.
Critical Analysis of Research Findings
- Strengths : The azomethine spacer in the target compound aligns with the enhanced activity seen in 10a–e , and the 2-ethoxyphenyl group provides aromaticity, which is favorable per SAR trends.
- Limitations : The electron-donating ethoxy group and ortho-substitution may reduce potency compared to nitro- or para-substituted analogs.
- Unanswered Questions : Direct antitumor data for the target compound are absent in the provided evidence. Comparative studies with pyrazolo[3,4-d]pyrimidine and pyrazolidine analogs are needed to validate its efficacy.
Biological Activity
N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzylideneamino group and a 2-ethoxyphenyl moiety attached to a pyrazolidine core. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways.
- Antioxidant Properties : Some pyrazole derivatives possess antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Apoptosis |
| Compound B | MCF-7 | 10.5 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of related pyrazole compounds have been documented through inhibition of COX enzymes. The following table summarizes findings from various studies:
| Study Reference | Compound Tested | Inhibition (%) at 100 µM |
|---|---|---|
| Study 1 | Benzylidene Derivative A | 85% |
| Study 2 | Benzylidene Derivative B | 78% |
| Current Study | This compound | TBD |
Case Studies
- Case Study on Antimicrobial Activity : In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control antibiotics.
- Case Study on Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound had a favorable safety profile with minimal cytotoxic effects at low concentrations (≤20 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
